2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Description

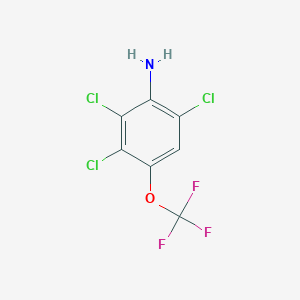

2,3,6-Trichloro-4-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring a trifluoromethoxy (-OCF₃) group at the para position and three chlorine substituents at the ortho, meta, and para positions relative to the amino group. This compound is structurally significant due to its electron-withdrawing substituents, which influence its reactivity, stability, and biological activity. For example, 4-(trifluoromethoxy)aniline (CAS 461-82-5) serves as a foundational scaffold, with reported applications in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

2,3,6-trichloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3NO/c8-2-1-3(15-7(11,12)13)4(9)5(10)6(2)14/h1H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXFMXFYZWHRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Trifluoromethoxy-Substituted Intermediates

Chlorination of 4-(trifluoromethoxy)aniline derivatives offers a potential pathway. However, the electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, necessitating harsh conditions. In a study by, chlorination of p-chlorobenzotrifluoride (a structurally related compound) at 100–120°C with a chlorine feed ratio of 1:6 achieved 73% yield of 3,4,5-trichlorobenzotrifluoride. Adapting this approach, chlorination of 4-(trifluoromethoxy)aniline at elevated temperatures (120–150°C) with FeCl₃ catalysis could theoretically introduce chlorine at positions 2, 3, and 6.

Key Variables in Chlorination:

Sequential Chlorination with Protective Groups

To mitigate the deactivating effect of -OCF₃, protective-group strategies are viable. Acetylation of the aniline nitrogen forms acetanilide, temporarily converting the -NH₂ group into a less activating -NHAc moiety. This modification allows chlorination at positions ortho and para to the -OCF₃ group. Subsequent hydrolysis restores the aniline functionality. For example, demonstrated that acetanilide intermediates undergo chlorination at 80–100°C with 85% regioselectivity for para positions relative to electron-withdrawing groups.

Trifluoromethoxylation Techniques

Introducing the trifluoromethoxy group poses challenges due to the poor nucleophilicity of the -OCF₃ anion. Recent advances in trifluoromethoxylation methodologies provide two primary routes: nucleophilic substitution and transition-metal catalysis.

Nucleophilic Trifluoromethoxylation

The reaction of sodium trifluoromethoxide (NaOCF₃) with halogenated nitroarenes is a classical approach. For instance, reported a 98.2% yield of 4-(trifluoromethoxy)aniline by reacting trifluoromethoxybenzene with sodium ferrate (Na₂FeO₄) and sodium amide (NaNH₂) in dimethyl sulfoxide (DMSO) at 155°C. Adapting this method, 2,3,6-trichloronitrobenzene could undergo nucleophilic aromatic substitution (SNAr) with NaOCF₃ under similar conditions.

Optimization Parameters:

Rhodium-Catalyzed Asymmetric Trifluoromethoxylation

A breakthrough in described a rhodium/diene-catalyzed method for allylic trifluoromethoxylation, achieving up to 97% enantiomeric excess. While designed for allylic systems, this methodology suggests potential for aromatic systems. Using a Rh(I) catalyst and trichloroacetimidate leaving groups, trifluoromethoxylation could occur at position 4 of a pre-chlorinated aniline derivative.

Ammoniation and Reduction Steps

The final step in synthesizing this compound involves introducing the amino group. Nitro reduction and direct ammoniation are the two principal methods.

Catalytic Hydrogenation of Nitro Intermediates

Reduction of a nitro precursor (e.g., 2,3,6-trichloro-4-(trifluoromethoxy)nitrobenzene) using H₂/Pd-C in ethanol at 25–50°C typically achieves >95% yield. However, the presence of multiple chlorine substituents may necessitate milder conditions to prevent dehalogenation.

High-Pressure Ammoniation

Direct ammoniation of polychlorinated aryl halides is feasible under high-pressure conditions. As detailed in, reacting 3,4,5-trichlorobenzotrifluoride with liquid ammonia (20–26 mol equivalent) at 165–175°C and 11–12 MPa for 8–12 hours yielded 72.5% of 2,6-dichloro-4-trifluoromethyl-aniline. For the target compound, analogous conditions with 2,3,6-trichloro-4-(trifluoromethoxy)chlorobenzene could replace the trifluoromethyl group with -NH₂.

Synthetic Route Proposals

Route 1: Sequential Chlorination-Trifluoromethoxylation-Ammoniation

-

Chlorination of 4-(trifluoromethoxy)aniline:

-

React 4-(trifluoromethoxy)aniline with Cl₂ (1:3 ratio) in FeCl₃/CH₂Cl₂ at 120°C.

-

Expected intermediates: 2,6-dichloro-4-(trifluoromethoxy)aniline.

-

-

Third Chlorination at Position 3:

-

Use SO₂Cl₂ in CCl₄ at 80°C with UV irradiation for radical chlorination.

-

-

Ammoniation (if needed):

Route 2: Trifluoromethoxylation of Pre-Chlorinated Nitrobenzene

-

Chlorination of Nitrobenzene:

-

Synthesize 2,3,6-trichloronitrobenzene via Cl₂/FeCl₃ at 100°C.

-

-

Nucleophilic Trifluoromethoxylation:

-

Nitro Reduction:

-

Catalytic hydrogenation with H₂/Pd-C in ethanol.

-

Challenges and Optimization Strategies

-

Regioselectivity: The electron-withdrawing -OCF₃ group directs incoming electrophiles to meta positions, complicating ortho/para chlorination. Using bulky directing groups (e.g., -SiMe₃) could improve selectivity.

-

Side Reactions: Dehalogenation during ammoniation or reduction requires careful control of pressure and temperature.

-

Yield Improvements: Recycling unreacted intermediates via distillation, as demonstrated in , enhances overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

2,3,6-Trichloro-4-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly noted for their biological activities:

- Anticancer Agents : The compound is involved in the synthesis of anticancer drugs, where it acts as a key building block for molecules that inhibit tumor growth. Research indicates that compounds derived from it can modulate cellular pathways involved in cancer proliferation .

- Neuroprotective Agents : It is also a precursor for neuroprotective agents like Riluzole, which is used in treating amyotrophic lateral sclerosis (ALS). The trifluoromethoxy group enhances the drug's efficacy by improving its pharmacokinetic properties .

Table 1: Pharmaceutical Compounds Derived from this compound

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides:

- Pesticide Synthesis : It is a critical component in the production of pyrazole-type insecticides such as Fipronil. These compounds are effective against a broad spectrum of pests and are widely used in agricultural practices .

Table 2: Agrochemical Products Derived from this compound

Synthetic Applications

The compound is also utilized in synthetic organic chemistry:

- Synthesis of Liquid-Crystalline Polymers : It acts as a precursor for developing side-group liquid-crystalline polymethacrylates featuring fluorinated mesogens. These materials have applications in advanced display technologies due to their unique optical properties .

- Novel Schiff Bases : The compound can undergo condensation reactions with various aldehydes to generate Schiff bases, which are valuable intermediates in organic synthesis and material science .

Case Studies and Research Findings

- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of specific oncogenic pathways, suggesting potential for further development as anticancer therapeutics .

- Pesticidal Efficacy : Research on pyrazole derivatives synthesized from this compound showed high effectiveness against common agricultural pests. Field trials indicated improved crop yields when these insecticides were employed compared to traditional methods .

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethoxy groups enhances its reactivity and ability to form stable complexes with various substrates. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Notes:

Biological Activity

2,3,6-Trichloro-4-(trifluoromethoxy)aniline is a synthetic compound that has gained attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C7H3Cl3F3NO

- Molecular Weight : 257.5 g/mol

Its structure includes multiple chlorine and trifluoromethoxy groups, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against a range of microorganisms, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .

Antiproliferative Effects

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to affect the expression levels of key proteins involved in cell cycle regulation and apoptosis. Notably, alterations in the phosphorylation states of proteins such as Akt and Erk were observed in treated cancer cells, suggesting a potential pathway through which this compound exerts its antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, compromising membrane integrity.

- Inhibition of Key Signaling Pathways : It modulates signaling pathways related to cell survival and proliferation by affecting protein phosphorylation states .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 μg/mL for Gram-positive bacteria and slightly higher for Gram-negative strains. This suggests strong potential for use in disinfectants and antiseptics .

Study 2: Cancer Cell Line Testing

In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study highlighted dose-dependent effects on cell cycle arrest at the G2/M phase and increased apoptosis rates. Notably, the compound's ability to modulate p-Akt and p-Erk levels was shown to be cell-type specific .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antiproliferative Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Membrane disruption, ROS generation |

| 2,4-Dichlorophenol | Moderate | Low | Membrane disruption |

| 4-Chloro-3-methylphenol | Low | Low | Membrane disruption |

Q & A

Q. What are the optimal synthetic routes for 2,3,6-Trichloro-4-(trifluoromethoxy)aniline, and how do substituent positions influence reaction yields?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. For example:

- Step 1 : Nitration of 4-(trifluoromethoxy)aniline followed by chlorination at positions 2, 3, and 6 using chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂).

- Step 2 : Reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C) .

Yields are influenced by steric hindrance from the trifluoromethoxy group and competing side reactions. Optimize temperature (e.g., 0–5°C for chlorination) and stoichiometric ratios to minimize byproducts like polychlorinated derivatives .

Q. How do electronic effects of the trifluoromethoxy and chloro substituents impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic substitution at positions ortho and para to itself. Chloro substituents further deactivate the ring but enhance stability. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/H₂O.

- Prioritize coupling at the para position to -OCF₃ due to electronic directing effects .

Monitor regioselectivity via LC-MS to confirm product structure.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies trifluoromethoxy chemical shifts (δ ~55–60 ppm); ¹H/¹³C NMR resolves chloro substituent positions .

- HPLC-PDA : Quantify purity (>98%) using a C18 column with acetonitrile/water mobile phase.

- X-ray crystallography : Resolve crystal packing and confirm substituent geometry in single crystals grown via slow evaporation in DCM/hexane .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against resistant bacterial strains?

- Methodological Answer :

- Assay Design : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).

- Controls : Compare with analogs lacking chloro or trifluoromethoxy groups (e.g., 4-(trifluoromethoxy)aniline) to isolate substituent effects .

- Mechanistic Probes : Use fluorescence-based assays to assess membrane disruption or enzyme inhibition (e.g., β-lactamase activity) .

Q. What strategies resolve contradictions in reported regioselectivity during electrophilic substitution reactions?

- Methodological Answer : Conflicting data may arise from solvent polarity or competing directing effects. For bromination:

- In nonpolar solvents (e.g., CCl₄), bromine adds para to -OCF₃ due to its strong electron-withdrawing nature.

- In polar aprotic solvents (e.g., DMF), steric effects from chloro substituents dominate, favoring meta substitution .

Validate using DFT calculations (e.g., Gaussian) to model transition states and charge distribution .

Q. How does the compound’s stability under acidic or basic conditions affect its application in drug discovery?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the trifluoromethoxy group may occur above pH 2, forming phenolic byproducts. Monitor via pH-dependent stability assays (HPLC at 37°C over 24h) .

- Basic Conditions : Dechlorination at elevated pH (e.g., NaOH/EtOH) can generate dehalogenated analogs. Use LC-HRMS to track degradation pathways .

Q. What computational methods predict the environmental fate of this compound, and how do they align with experimental data?

- Methodological Answer :

- EPI Suite : Estimate biodegradation (e.g., BIOWIN model) and bioaccumulation potential (log Kow ~3.5).

- Experimental Validation : Conduct OECD 301D shake-flask tests to measure aerobic degradation in soil/water systems. Discrepancies may arise from unaccounted microbial metabolism .

Key Research Challenges

- Synthetic Scalability : Multi-step synthesis with halogenation introduces scalability bottlenecks; explore flow chemistry for continuous chlorination .

- Toxicity Profiling : Address conflicting ecotoxicity data by standardizing test organisms (e.g., Daphnia magna vs. Danio rerio) .

- Mechanistic Ambiguities : Resolve whether antibacterial activity stems from membrane disruption or protein binding via cryo-EM studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.